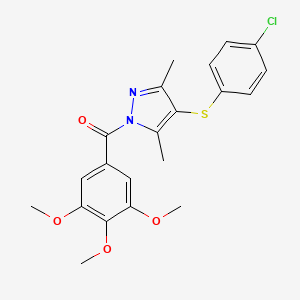
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have antiviral and anticancer activities, suggesting potential targets could be viral proteins or cancer cell pathways.
Mode of Action
These interactions can lead to changes in the conformation or function of the target, thereby exerting its biological effects .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of tumor cells , suggesting that it may interfere with cell proliferation pathways
Result of Action
Related compounds have demonstrated antiviral and anticancer activities, suggesting that it may inhibit viral replication or cancer cell proliferation.
Actividad Biológica
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : [4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- Molecular Formula : C19H20ClN2O3S
- Molecular Weight : 394.89 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its pyrazole ring allows for potential binding to enzymes and receptors involved in several disease pathways. The presence of the chlorophenylthio group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases that play critical roles in cell signaling and proliferation.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors involved in inflammatory or cancerous pathways.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. One study evaluated the cytotoxicity of various pyrazole compounds against different cancer cell lines, demonstrating that modifications to the structure significantly influence their effectiveness. For instance, compounds with electron-withdrawing groups like chlorophenyl showed enhanced activity against breast cancer cells due to increased binding affinity to target proteins involved in tumor growth .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of this compound. A study focusing on pyrazole derivatives revealed that they could reduce pro-inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies and Research Findings
Safety and Toxicity Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some pyrazole derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish safe dosage levels and potential side effects.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-12-20(29-16-8-6-15(22)7-9-16)13(2)24(23-12)21(25)14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJMUPDMGPDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













